Benzeneethanamine, N-ethyl-N-hydroxy-alpha-methyl-3-(trifluoromethyl)-
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Overview
Description
Benzeneethanamine, N-ethyl-N-hydroxy-alpha-methyl-3-(trifluoromethyl)- is a complex organic compound with a unique structure that includes a benzene ring, an ethanamine group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, N-ethyl-N-hydroxy-alpha-methyl-3-(trifluoromethyl)- typically involves multiple steps, starting with the preparation of the benzeneethanamine backbone. This can be achieved through the reaction of benzene with ethylamine under specific conditions. The introduction of the trifluoromethyl group is often accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate. The hydroxylation and methylation steps require precise control of reaction conditions, including temperature, pressure, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, N-ethyl-N-hydroxy-alpha-methyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzeneethanamine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Benzeneethanamine, N-ethyl-N-hydroxy-alpha-methyl-3-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzeneethanamine, N-ethyl-N-hydroxy-alpha-methyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzeneethanamine, N,α,α-trimethyl-: This compound has a similar structure but lacks the trifluoromethyl group.
Benzeneethanamine, N,α-dimethyl-: Another similar compound with slight structural differences.
Benzeneethanamine, 4-methoxy-α-methyl-: This compound includes a methoxy group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Benzeneethanamine, N-ethyl-N-hydroxy-alpha-methyl-3-(trifluoromethyl)- makes it unique, as this group significantly alters its chemical properties, including its reactivity, stability, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
52271-40-6 |
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Molecular Formula |
C12H16F3NO |
Molecular Weight |
247.26 g/mol |
IUPAC Name |
N-ethyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]hydroxylamine |
InChI |
InChI=1S/C12H16F3NO/c1-3-16(17)9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,17H,3,7H2,1-2H3 |
InChI Key |
ZLNOYWVGLMWKHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)O |
Origin of Product |
United States |
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